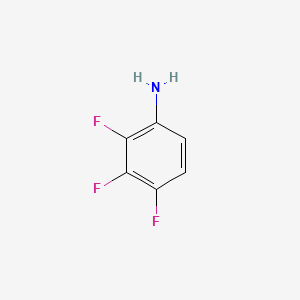

2,3,4-Trifluoroaniline

Beschreibung

Eigenschaften

IUPAC Name |

2,3,4-trifluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDGNXCXTDDYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959469 | |

| Record name | 2,3,4-Trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3862-73-5 | |

| Record name | 2,3,4-Trifluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3862-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,3,4-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003862735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trifluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-Trifluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 2,3,4 Trifluoroaniline and Its Derivatives

Established Synthetic Routes to 2,3,4-Trifluoroaniline

Several robust methods for the industrial-scale production of this compound have been established, primarily revolving around the amination of polyfluorinated benzene (B151609) precursors and the reduction of nitroaryl compounds.

Amination Reactions Utilizing Polyfluorinated Benzene Precursors

A prevalent and high-yielding approach to this compound involves the direct amination of 1,2,3,4-tetrafluorobenzene (B1293379). This process is typically conducted under high pressure and temperature in the presence of a solvent and liquid ammonia (B1221849). google.comgoogle.com The reaction leverages the residual tetrafluorobenzene obtained from the synthesis of pentafluorobenzene, offering an economical pathway. google.comgoogle.com

The synthesis is carried out in an autoclave where 1,2,3,4-tetrafluorobenzene is reacted with liquid ammonia in a solvent such as propylene (B89431) glycol or triethylamine (B128534), with copper powder often serving as a catalyst. google.comgoogle.com The reaction is typically heated to temperatures in the range of 180-250 °C for 36-72 hours. google.com Post-reaction, the mixture is cooled, and the product is isolated by liquid-liquid extraction and subsequent distillation. This method is noted for its simplicity and high product yield, which can reach up to 91%. google.comgoogle.com

Table 1: Reaction Parameters for the Amination of 1,2,3,4-Tetrafluorobenzene

| Parameter | Value |

| Starting Material | 1,2,3,4-Tetrafluorobenzene |

| Reagent | Liquid Ammonia |

| Solvent | Propylene Glycol or Triethylamine |

| Catalyst | Copper Powder |

| Temperature | 180-250 °C |

| Reaction Time | 36-72 hours |

| Product Yield | Up to 91% |

Reduction of 2,3,4-Trifluoronitrobenzene and Related Nitroaryl Compounds

The reduction of the nitro group in 2,3,4-trifluoronitrobenzene presents another key pathway to this compound. This nitro intermediate is itself synthesized through a series of nitration and fluorination reactions. chemicalbook.com The reduction of the nitro group is a standard transformation in organic synthesis and can be achieved using various reducing agents, with catalytic hydrogenation being a common industrial method.

The synthesis of 2,3,4-trifluoronitrobenzene can be accomplished by the fluorination of 2,3,4-trichloronitrobenzene (B101362) using potassium fluoride (B91410) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. chemicalbook.com Once 2,3,4-trifluoronitrobenzene is obtained, it is subjected to reduction. While specific industrial parameters for the reduction of this particular nitro compound are proprietary, analogous reductions of fluoronitrobenzenes are efficiently carried out using hydrogen gas with a palladium on carbon (Pd/C) catalyst. chemicalbook.com

Synthesis via Orthodichlorobenzene Starting Materials

An alternative, multi-step synthesis of this compound commences from the readily available starting material, orthodichlorobenzene. google.com This synthetic route involves a sequence of nitration, fluorination, and reduction steps. The process begins with the nitration of orthodichlorobenzene to introduce a nitro group onto the aromatic ring. This is followed by a halogen exchange (Halex) reaction, where the chlorine atoms are substituted with fluorine atoms using a fluoride salt, such as potassium fluoride. The resulting trifluoronitrobenzene intermediate is then reduced to the target this compound. This pathway, while longer, utilizes cost-effective starting materials. google.com

Advanced Synthetic Strategies for this compound Derivatives

The functionalization of the this compound core is crucial for the synthesis of more complex molecules with tailored properties. Regioselective halogenation is a particularly important transformation, providing handles for further chemical modifications.

Regioselective Halogenation Protocols of this compound

The introduction of a halogen atom at a specific position on the this compound ring requires careful control of reaction conditions and reagents to achieve the desired regioselectivity. The directing effects of the amino group and the fluorine substituents play a crucial role in determining the outcome of the electrophilic substitution.

The direct bromination of this compound can be achieved using electrophilic brominating agents such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂). The amino group is a strong activating group and ortho-, para-director. However, the steric hindrance from the adjacent fluorine atom and the electronic effects of the three fluorine atoms influence the position of bromination.

Studies on the bromination of anilines with electron-withdrawing groups suggest that the regioselectivity is highly dependent on the solvent polarity. lookchem.com For this compound, the position most susceptible to electrophilic attack is the C6 position, which is para to the fluorine at C3 and ortho to the amino group.

A patented procedure describes the bromination of this compound with molecular bromine in a solvent to selectively obtain 2,3,4-trifluoro-6-bromaniline. This derivative is a key intermediate in the synthesis of other complex molecules. The reaction demonstrates high selectivity, which is crucial for minimizing by-product formation and simplifying purification.

While specific studies on the bromination of this compound with N-Bromosuccinimide are not extensively detailed in readily available literature, the general reactivity of NBS as a regioselective brominating agent for activated aromatic compounds is well-established. nih.govorganic-chemistry.orgorganic-chemistry.org The reaction is often carried out in solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) and can be tuned to favor specific isomers. lookchem.comnih.gov It is anticipated that the reaction of this compound with NBS would also yield the 6-bromo derivative as the major product due to the strong directing effect of the amino group.

Table 2: Halogenation of this compound

| Reagent | Product | Regioselectivity |

| Molecular Bromine (Br₂) | 2,3,4-Trifluoro-6-bromaniline | High selectivity for the C6 position |

| N-Bromosuccinimide (NBS) | Expected: 2,3,4-Trifluoro-6-bromaniline | Predicted high selectivity for the C6 position |

Transition Metal-Catalyzed Halogenation Approaches

Transition metal catalysis offers powerful tools for the functionalization of aromatic rings. beilstein-journals.org Palladium (Pd) and copper (Cu) are the most commonly employed metals for these transformations, though others such as iron (Fe), nickel (Ni), and silver (Ag) have also been utilized for their unique catalytic properties. beilstein-journals.org These methods can be applied to introduce additional halogen atoms onto the this compound scaffold, typically through C–H activation or cross-coupling reactions. nih.gov

The C–H bonds at the C5 and C6 positions of the this compound ring are potential targets for direct halogenation. Palladium-catalyzed C–H activation, for instance, could proceed via an initial coordination of the metal to the aniline (B41778), followed by directed functionalization. Subsequent reaction with an electrophilic halogen source would then install the new halogen substituent. nih.gov While specific examples detailing the direct halogenation of this compound using these methods are not extensively documented, the general principles are well-established for a wide variety of aromatic substrates. beilstein-journals.orgescholarship.org

| Catalyst System | Halogen Source | Reaction Type | Potential Application on this compound |

| Pd(OAc)₂ / Ligand | N-Bromosuccinimide (NBS) | C–H Bromination | Direct bromination at the C5 or C6 position. |

| CuI / Ligand | Aryl Iodide (Ar-I) | Cross-Coupling | Coupling with a di-halo-trifluoro-benzene derivative. |

| Ag-Catalyst | Selectfluor | Decarboxylative Fluorination | Fluorination of a derivative, e.g., trifluoroaniline carboxylic acid. beilstein-journals.org |

| Fe-Catalyst | 2,2,2-Trifluoroethylamine HCl | N-Trifluoroethylation | Functionalization of the amine group. |

This table presents generalized examples of transition metal-catalyzed halogenation approaches applicable to aromatic compounds.

Diazotization and Halogenation via Sandmeyer-Type Reactions on this compound

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting a primary aromatic amine into an aryl halide. wikipedia.org This two-step process is highly applicable to this compound for the synthesis of various halogenated trifluorobenzene derivatives. The reaction proceeds via the formation of a diazonium salt, which is subsequently displaced by a halide. organic-chemistry.orgnih.gov

The first step is diazotization, where this compound is treated with a nitrous acid source, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl, HBr), to form the corresponding 2,3,4-trifluorobenzenediazonium salt. In the second step, this intermediate is treated with a copper(I) halide (CuCl or CuBr). jk-sci.com The reaction mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then decomposes, releasing nitrogen gas and forming an aryl radical. wikipedia.orgjk-sci.com This radical abstracts a halogen atom from the resulting copper(II) halide species to form the final aryl halide product and regenerate the copper(I) catalyst. jk-sci.com This method allows for the precise replacement of the amino group with a chlorine or bromine atom.

| Step | Reactants | Catalyst/Reagent | Intermediate/Product |

| 1. Diazotization | This compound | NaNO₂, aq. HBr, 0-5 °C | 2,3,4-Trifluorobenzenediazonium bromide |

| 2. Halogenation | 2,3,4-Trifluorobenzenediazonium bromide | Copper(I) Bromide (CuBr) | 1-Bromo-2,3,4-trifluorobenzene + N₂ |

This table outlines the typical reaction sequence for a Sandmeyer bromination performed on this compound.

Nucleophilic Aromatic Substitution (SNAr) for Derivatization

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, particularly polyfluoroarenes. nih.gov The high electronegativity of fluorine atoms polarizes the carbon-fluorine bond and stabilizes the negatively charged intermediate (Meisenheimer complex), making the ring susceptible to attack by nucleophiles. youtube.com In SNAr reactions involving halides, fluorine is paradoxically the best leaving group (F > Cl > Br > I) because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine. youtube.com

The synthesis of this compound itself from 1,2,3,4-tetrafluorobenzene and ammonia is a classic example of an SNAr reaction. google.comgoogle.com This inherent reactivity can be exploited for further derivatization. By reacting this compound derivatives with various nucleophiles, one of the fluorine atoms can be selectively replaced. For the reaction to proceed, the amino group often needs to be converted into a stronger electron-withdrawing group (e.g., a nitro group) to sufficiently activate the ring for a subsequent substitution.

| Nucleophile | Reagent Example | Potential Product (from an activated trifluoro-substrate) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Anisole derivative (Ar-OCH₃) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether derivative (Ar-SPh) |

| Amine | Piperidine (B6355638) | N-Aryl piperidine derivative |

| Cyanide | Sodium Cyanide (NaCN) | Benzonitrile derivative (Ar-CN) |

This table shows potential derivatizations via SNAr on an activated 2,3,4-trifluorophenyl scaffold.

Sustainable and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. Green approaches such as microwave-assisted synthesis and solvent-free mechanochemistry are being explored to improve the efficiency and reduce the environmental impact of chemical processes.

Microwave-assisted synthesis utilizes the ability of polar molecules to generate heat rapidly and uniformly when subjected to microwave irradiation. This technique can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. researchgate.net

In the context of aniline derivatives, microwave assistance has proven highly effective. For example, the synthesis of N-aryl formamides from various anilines with formic acid showed significant rate enhancement under microwave irradiation. researchgate.net Similarly, the multi-step synthesis of complex heterocyclic structures from fluoro-aniline precursors demonstrated a reduction in reaction time from hours to minutes for individual steps. orientjchem.orgorientjchem.org These findings strongly suggest that derivatization reactions of this compound, such as acylations, condensations, or cyclizations, could be significantly optimized through the application of microwave technology.

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Reference Compound |

| Hydrolysis of Acetanilide | ~1 hour | 5 minutes | 3-Chloro-4-fluoro-2-nitro Phenyl acetamide (B32628) orientjchem.org |

| Cyclization with Benzil | ~1 hour | 90 seconds | 3-Chloro-4-fluorobenzene-1,2-diamine orientjchem.org |

| Amine Substitution | ~14 hours | 1 hour | 5-Chloro-6-fluoro-2,3-diphenyl quinoxaline (B1680401) orientjchem.org |

This table compares reaction times for conventional versus microwave-assisted synthesis of fluoro-aromatic derivatives, illustrating the potential for enhanced efficiency.

Mechanochemistry involves the use of mechanical force, often through ball milling, to induce chemical reactions in the absence of solvents. colab.ws This solvent-free approach aligns with the principles of green chemistry by reducing waste and eliminating the hazards associated with volatile organic solvents. colab.ws

While the direct mechanochemical bromination of this compound has not been specifically reported, related studies demonstrate the feasibility of this approach for aromatic systems. For instance, the palladium-catalyzed bromination of C–H bonds in azobenzene (B91143) has been successfully achieved under mechanochemical conditions using N-bromosuccinimide (NBS) as the bromine source. acs.org Furthermore, aromatic amines have been shown to be suitable substrates in other mechanochemical transformations, such as their conversion to aryl trifluoromethyl ethers. acs.org These precedents suggest that a mechanochemical approach could be developed for the selective bromination of the C-H bonds on the this compound ring, offering a clean and efficient synthetic route.

| Reaction Type | Reagents | Conditions | Key Advantage |

| C–H Bromination acs.org | Azobenzene, NBS, Pd(OAc)₂ | Ball Milling, Solvent-Free | Avoids chlorinated solvents, high efficiency. |

| OCF₃ Substitution acs.org | Substituted Anilines | Ball Milling, One-Pot | Highly efficient, broad functional group tolerance. |

| Aminosulfonylation rsc.org | Aryl Bromides, Amines | Ball Milling, Pd-catalyzed | Avoids bulk solvents, accommodates various amines. |

This table summarizes conditions and advantages of mechanochemical reactions involving aromatic compounds, indicating potential for application to this compound.

Industrial-Scale Production Considerations for this compound and Analogs

The industrial-scale production of this compound requires a synthetic route that is not only high-yielding but also simple, safe, and economically viable. One patented method designed for industrial application starts from 1,2,3,4-tetrafluorobenzene, which may be a leftover material from other fluorination processes. google.comgoogle.com

This process involves the high-pressure amination of 1,2,3,4-tetrafluorobenzene with liquefied ammonia in an autoclave. google.comgoogle.com The reaction is conducted at elevated temperatures over an extended period to achieve a high conversion rate. The simplicity of the technology and a reported product yield of up to 91% make this a favorable route for large-scale synthesis. google.comgoogle.com An older, more complex production pathway begins with orthodichlorobenzene and involves multiple steps, including nitration, fluorination, and catalytic hydrogenation, making it less efficient for industrial purposes. google.com Key considerations for scaling up the tetrafluorobenzene route include precise control of temperature and pressure, efficient handling of liquefied ammonia, and management of long reaction times to ensure consistent yield and purity.

| Parameter | Value/Condition | Source |

| Starting Material | 1,2,3,4-Tetrafluorobenzene | google.comgoogle.com |

| Reagent | Liquefied Ammonia | google.comgoogle.com |

| Molar Ratio (Substrate:Solvent:Ammonia) | 1 : 2-20 : 0.8-20 | google.com |

| Temperature | 180–250 °C | google.com |

| Reaction Time | 36–72 hours | google.com |

| Equipment | Autoclave (High-Pressure Reactor) | google.comgoogle.com |

| Reported Yield | up to 91% | google.comgoogle.com |

This table summarizes the key industrial process parameters for the synthesis of this compound from 1,2,3,4-Tetrafluorobenzene as described in patent literature.

Application of Continuous Flow Reactors for Process Control

Continuous flow chemistry has emerged as a powerful technology that offers substantial advantages over traditional batch processing, particularly for reactions that involve hazardous reagents, high pressures, or significant exothermicity. rsc.org While specific reports detailing the synthesis of this compound in continuous flow are not widespread, the principles of this technology are directly applicable to its known synthetic routes, promising enhanced process control and safety. osti.gov

Flow reactors enable precise control over key reaction parameters such as temperature, pressure, and residence time due to their high surface-area-to-volume ratio and superior mixing capabilities. beilstein-journals.org This level of control is particularly advantageous for the synthesis of this compound from 1,2,3,4-tetrafluorobenzene and ammonia, a reaction typically conducted at high temperatures (180-250 °C) and pressures for extended periods (36-72 hours) in batch autoclaves. google.comgoogle.com

In a continuous flow setup, reactants are pumped through a heated and pressurized tube or microreactor. mit.edu This configuration allows for:

Superior Heat Transfer: Rapidly dissipating the heat of reaction, preventing the formation of hot spots and reducing the risk of runaway reactions.

Precise Temperature Control: Maintaining a uniform temperature profile across the reactor, leading to more consistent product quality and minimizing the formation of impurities.

Enhanced Safety: The small internal volume of the reactor contains only a minimal amount of reactive material at any given time, significantly improving the safety profile compared to large-scale batch reactors. osti.gov

Facilitated Scale-Up: Production capacity can be increased by extending the operational time of the reactor or by "numbering-up" (running multiple reactors in parallel), a more predictable and often simpler process than scaling up batch reactors. mit.edu

The table below contrasts the parameters of a traditional batch synthesis with the potential for control offered by a continuous flow system for the production of this compound.

| Parameter | Batch Reactor Synthesis | Continuous Flow Reactor (Projected Advantages) |

|---|---|---|

| Temperature Control | Gradient may exist within the large vessel; potential for localized hot spots. | Precise and uniform temperature control due to high surface-area-to-volume ratio. beilstein-journals.org |

| Pressure Handling | Entire vessel is pressurized, posing a higher risk with large volumes. | System is pressurized, but the volume of material under pressure at any moment is small, enhancing safety. mit.edu |

| Reaction Time | Fixed for the entire batch (e.g., 36-72 hours). google.com | Controlled precisely by adjusting the flow rate and reactor length (residence time). osti.gov |

| Mixing | Dependent on mechanical stirring efficiency, can be non-uniform. | Efficient and rapid mixing due to small channel dimensions, leading to better reproducibility. beilstein-journals.org |

| Process Safety | Higher risk due to large quantities of hazardous materials and stored energy. | Inherently safer due to small reactor volume and better control over reaction exotherms. rsc.org |

Optimization of Reaction Conditions and Catalyst Systems

The efficient synthesis of this compound relies heavily on the optimization of reaction conditions and the selection of an appropriate catalyst system. One established industrial method involves the high-temperature amination of 1,2,3,4-tetrafluorobenzene. google.com Another primary route is the catalytic hydrogenation of 1,2,3-trifluoro-4-nitrobenzene.

Research detailed in patent literature outlines a process starting from 1,2,3,4-tetrafluorobenzene, where several parameters have been optimized to achieve high product yields. google.comgoogle.com The reaction involves nucleophilic aromatic substitution with liquefied ammonia in the presence of a copper catalyst. Key optimized variables include the choice of solvent, reaction temperature, duration, and the molar ratios of the components. Propylene glycol and triethylamine have been identified as effective solvents, with copper powder serving as the catalyst. google.com The process can achieve yields of up to 91% under optimized conditions. google.com

The table below summarizes the optimized conditions for this synthetic route based on published research. google.comgoogle.com

| Parameter | Optimized Range/Value | Reference |

|---|---|---|

| Starting Material | 1,2,3,4-Tetrafluorobenzene | google.comgoogle.com |

| Reagent | Liquefied Ammonia | google.comgoogle.com |

| Catalyst | Copper Powder | google.comgoogle.com |

| Solvent | Triethylamine or Propylene Glycol | google.comgoogle.com |

| Reaction Temperature | 180 - 250 °C | google.com |

| Reaction Time | 36 - 72 hours | google.com |

| Molar Ratio (Substrate:Solvent:Ammonia:Catalyst) | 1 : 2-20 : 0.8-20 : 0.001-1 | google.com |

| Achieved Yield | Up to 91% | google.comgoogle.com |

For the alternative route, the catalytic hydrogenation of halogenated nitroaromatics is a widely used industrial process for producing anilines. researchgate.net This method typically employs a heterogeneous catalyst, such as platinum or palladium supported on carbon (Pt/C or Pd/C), under a hydrogen atmosphere. chemicalbook.com A significant challenge in this process is preventing dehalogenation (the removal of fluorine atoms) while selectively reducing the nitro group. google.com Optimization for this route focuses on:

Catalyst Selection: Noble metal catalysts like platinum are often effective. google.com The choice of support material and catalyst loading are critical variables.

Solvent: Alcohols such as methanol (B129727) or ethanol (B145695) are commonly used. chemicalbook.com

Hydrogen Pressure: Sufficient pressure is required to drive the reaction, but excessive pressure can sometimes promote dehalogenation.

Temperature: Reactions are often run at moderate temperatures (e.g., 50 °C) to favor selectivity for nitro group reduction over C-F bond cleavage. chemicalbook.com

Additives: The use of additives or inhibitors to suppress dehalogenation is a common strategy in the hydrogenation of halogenated nitrobenzenes. google.com

Systematic optimization of these parameters is crucial to achieving high yields and purity of the desired this compound product via this hydrogenation pathway.

Chemical Reactivity and Mechanistic Investigations of 2,3,4 Trifluoroaniline

Electrophilic and Nucleophilic Characteristics of 2,3,4-Trifluoroaniline

The chemical behavior of this compound is dictated by the interplay of the electron-donating amino group (-NH₂) and the strongly electron-withdrawing fluorine atoms. The amino group, with its lone pair of electrons, can donate electron density into the aromatic ring through resonance, thereby increasing the ring's nucleophilicity and activating it towards electrophilic attack. This lone pair also imparts nucleophilic character to the nitrogen atom itself, allowing it to react with electrophiles.

Conversely, the three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) due to their high electronegativity. This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic than unsubstituted aniline (B41778). The deactivating nature of the fluorine atoms counteracts the activating effect of the amine group, resulting in a molecule with attenuated nucleophilicity. Consequently, this compound is generally less reactive towards electrophiles than aniline.

While the molecule as a whole is primarily nucleophilic, it can exhibit electrophilic characteristics under certain conditions. For instance, diazotization of the amine group creates a diazonium salt, an excellent electrophile that can participate in various substitution reactions.

Aromatic Substitution Reactions of the this compound Nucleus

Aromatic substitution reactions on the this compound ring are governed by the directing effects of the substituents. The amine group is a potent ortho, para-director, while the fluorine atoms, despite being deactivating, are also ortho, para-directors. The positions available for substitution are C5 and C6.

Position C5: This position is meta to the amine group and para to the fluorine at C2.

Position C6: This position is ortho to the amine group and meta to the fluorine at C2.

In electrophilic aromatic substitution (EAS), the powerful activating and directing effect of the amine group typically dominates, favoring substitution at the C6 position (ortho to -NH₂). However, the strong deactivation by the three fluorine atoms means that harsh reaction conditions are often required for EAS reactions to proceed. masterorganicchemistry.com

The electron-deficient nature of the ring also makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atoms bearing fluorine. A strong nucleophile can displace one of the fluorine atoms, a reaction pathway less common for electron-rich anilines. The synthesis of this compound itself from 1,2,3,4-tetrafluorobenzene (B1293379) via reaction with ammonia (B1221849) is an example of a nucleophilic aromatic substitution on a similar electron-poor fluorinated ring system. google.comgoogle.com

Redox Chemistry of the Amine Functional Group in this compound

The amine functional group in this compound can undergo various oxidation-reduction reactions. Oxidation of the primary amine can lead to several products depending on the oxidant and reaction conditions. Common oxidation products for anilines include nitrosoarenes, azoxyarenes, and nitroarenes. mdpi.com

For instance, treatment with strong oxidizing agents like hydrogen peroxide or peroxyacids can convert the amine group to a nitro group (-NO₂). mdpi.com The presence of the electron-withdrawing fluorine atoms makes the amine group less susceptible to oxidation compared to unsubstituted aniline, potentially requiring more forcing conditions to achieve the transformation. A proposed mechanism for the oxidation of aryl amines to nitroarenes involves initial oxidation to a nitrosoarene, which is then further oxidized to the nitro derivative. mdpi.com

Conversely, while the amine group is in its reduced form, derivatives of this compound, such as a corresponding nitro compound (2,3,4-trifluoronitrobenzene), can be reduced to the aniline. This reduction is a key step in synthetic pathways where the nitro group is introduced first.

Transition Metal-Catalyzed Coupling Reactions Involving this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com Derivatives of this compound, such as its corresponding halides or triflates, are valuable substrates in these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govmdpi.com This reaction is widely used to synthesize biaryls, which are common motifs in pharmaceuticals and materials science. nih.gov

A derivative, such as 1-bromo-2,3,4-trifluoroaniline, can be coupled with various arylboronic acids or esters to generate substituted trifluorinated biaryl amines. The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, including the unprotected amine. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields.

| Entry | Aryl Halide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 1 | 5-Bromo-2,3,4-trifluoroaniline | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 85 |

| 2 | 5-Bromo-2,3,4-trifluoroaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 91 |

| 3 | 5-Bromo-2,3,4-trifluoroaniline | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | THF/H₂O | 78 researchgate.net |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions involving similar substrates.

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods are effective for biaryl synthesis using this compound derivatives. These reactions provide alternative pathways that may be advantageous depending on substrate availability and desired functional group tolerance.

Stille Coupling: This reaction couples an organohalide with an organostannane (organotin compound) catalyzed by palladium. It is known for its tolerance of a wide array of functional groups.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.

Ullmann Reaction: A classical method that involves the copper-catalyzed coupling of two aryl halides to form a biaryl. thermofisher.comscholarsjournal.net Modern variations often use palladium or nickel catalysts and can be performed under milder conditions.

Buchwald-Hartwig Amination: While not a biaryl synthesis, this palladium-catalyzed reaction is crucial for forming carbon-nitrogen bonds and can be used to couple this compound itself with aryl halides or triflates.

These methodologies expand the synthetic utility of this compound, enabling the construction of complex molecular architectures. mit.edu

Intramolecular Cyclization Pathways of this compound Precursors

Precursors derived from this compound can undergo intramolecular cyclization to form a variety of heterocyclic compounds. These reactions are vital for synthesizing fused ring systems found in many biologically active molecules. The electronic properties of the trifluorinated ring influence the feasibility and outcome of these cyclizations.

For example, N-acylated derivatives of this compound can be precursors for cyclization reactions. If the acyl group contains a suitable functional group, it can react with the aromatic ring to form a new ring. An intramolecular Friedel-Crafts acylation is one such pathway, where an attached acyl group cyclizes onto the aromatic ring, typically requiring a Lewis acid or Brønsted superacid catalyst. beilstein-journals.orgnih.gov The electron-withdrawing nature of the fluorine atoms would make the ring less reactive, necessitating strong activation for the cyclization to occur.

Another pathway involves the Pictet-Spengler reaction, where a derivative of this compound bearing an N-ethylamino chain with an aldehyde or ketone could cyclize to form a tetrahydroquinoline derivative. The fluorinated ring would participate as the nucleophile in the cyclization step.

| Precursor Structure | Reaction Type | Conditions | Product Type |

| N-(3-chloropropanoyl)-2,3,4-trifluoroaniline | Friedel-Crafts Acylation | AlCl₃, CS₂ | Dihydroquinolinone |

| 2-(2,3,4-Trifluoroanilino)benzoic acid | Dehydrative Cyclization | Polyphosphoric Acid | Acridone |

| N-allyl-2,3,4-trifluoroaniline | Ene Reaction / Cyclization | Lewis Acid | Dihydroquinoline |

This table provides hypothetical examples of cyclization pathways based on established organic reactions.

Synthesis of Indoles and Related Nitrogen-Containing Heterocycles

The synthesis of fluorinated indoles is of significant interest due to their presence in many biologically active compounds. Research has shown that polyfluorinated 2-alkynylanilines, which can be derived from this compound, serve as versatile precursors for these heterocycles. The intramolecular cyclization of these substrates provides an efficient route to fluorinated indoles.

One key approach involves the transformation of 2,3,4-trifluoro-6-alkynylanilines in the presence of a palladium catalyst. Specifically, the use of palladium(II) chloride (PdCl₂) in acetonitrile (B52724) has been shown to effectively catalyze the intramolecular cyclization reaction. This method leads to the formation of the corresponding polyfluorinated indoles in high yields. researchgate.net The reaction is dependent on the substituent attached to the alkyne moiety. For instance, alkynylanilines with phenyl or n-butyl substituents at the triple bond readily undergo this cyclization. researchgate.net

The general scheme for this palladium-catalyzed indole (B1671886) synthesis is presented below:

Table 1: Palladium-Catalyzed Cyclization of 2,3,4-Trifluoro-6-alkynylanilines

| Starting Material | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| 2,3,4-Trifluoro-6-(phenylethynyl)aniline | PdCl₂ | Acetonitrile | 4,5,6-Trifluoro-2-phenyl-1H-indole | High |

| 2,3,4-Trifluoro-6-(hex-1-yn-1-yl)aniline | PdCl₂ | Acetonitrile | 2-Butyl-4,5,6-trifluoro-1H-indole | High |

This table illustrates the palladium-catalyzed synthesis of fluorinated indoles from substituted 2,3,4-trifluoroanilines. researchgate.net

Formation of 2,3-Dihydroquinolines and 2,3-Dihydroquinolinones

The reactivity of fluorinated 2-alkynylanilines can be directed towards the synthesis of different heterocyclic systems, such as dihydroquinolines and dihydroquinolinones, by altering the reaction conditions and catalysts. The use of a protic acid catalyst like p-toluenesulfonic acid monohydrate (p-TSA•H₂O) is instrumental in these transformations. researchgate.net

When polyfluorinated 2-alkynylanilines bearing an alcohol group are treated with p-TSA•H₂O in a non-polar solvent like benzene (B151609), a series of 2,3-dihydroquinolinones are formed. researchgate.net This reaction pathway involves the substituents on the alcohol moiety of the alkyne side chain, which ultimately become substituents at the 2-position of the resulting dihydroquinolinone ring.

Table 2: p-TSA-Catalyzed Synthesis of 2,3-Dihydroquinolinones

| Starting Material (Fluorinated 2-alkynylaniline with alcohol group) | Catalyst | Solvent | Product Class |

|---|---|---|---|

| e.g., 4-(2-amino-3,4,5-trifluorophenyl)but-3-yn-2-ol | p-TSA•H₂O | Benzene | 2,2-Disubstituted-5,6,7-trifluoro-2,3-dihydroquinolin-4(1H)-one |

This table outlines the synthesis of fluorinated 2,3-dihydroquinolinones using p-TSA as a catalyst. researchgate.net

Furthermore, the choice of solvent can influence the reaction outcome. When the reaction is conducted in boiling alcohols, fluorinated 2-alkynilanilines can be transformed into either indoles or 2,3-dihydroquinolines, depending on the specific substituent at the triple bond. researchgate.net

Mechanistic Aspects of Catalyzed Cyclization Reactions (e.g., PdCl₂, p-TSA•H₂O)

The mechanisms of these cyclization reactions are dictated by the catalyst employed.

Palladium(II) Chloride (PdCl₂): In the PdCl₂-catalyzed synthesis of indoles from 2-alkynylanilines, the mechanism is believed to proceed via an electrophilic cyclization or halopalladation pathway. The palladium catalyst activates the alkyne triple bond, making it susceptible to intramolecular nucleophilic attack by the aniline nitrogen. This is followed by a series of steps, likely involving reductive elimination, to regenerate the catalyst and form the aromatic indole ring.

p-Toluenesulfonic Acid Monohydrate (p-TSA•H₂O): The p-TSA-catalyzed reactions of polyfluorinated 2-alkynylanilines are governed by acid-catalyzed mechanisms. It has been found that two competing pathways can occur: an electrophilic heterocyclization leading to indoles and a hydration of the triple bond that results in polyfluorinated 2-aminoarylketones. nsc.ru In the formation of 2,3-dihydroquinolinones from precursors with an alcohol group, the mechanism likely involves the protonation of the alcohol by p-TSA, leading to the formation of a carbocation. This is followed by an intramolecular cyclization and subsequent rearrangement to yield the final product. The choice of solvent and the nature of the substituents on the alkyne determine which reaction pathway is favored. researchgate.netnsc.ru

Structure Activity and Structure Property Relationships in 2,3,4 Trifluoroaniline Derivatives

Design and Synthesis of Novel 2,3,4-Trifluoroaniline Derivatives

This compound is a crucial building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. nih.gov Its trifluorinated aromatic structure is utilized by chemists to create a variety of therapeutic agents. nih.govgoogle.com The design of novel derivatives often leverages the aniline's reactivity to construct heterocyclic systems, a prominent example being the synthesis of fluoroquinolone antibiotics.

A key synthetic route employing this compound is the Gould-Jacobs reaction, which is widely used for the preparation of quinoline (B57606) scaffolds. wikipedia.orglookchem.com This multi-step process begins with the condensation of this compound with diethyl ethoxymethylenemalonate (DEEM). In this step, the nucleophilic amino group of the aniline (B41778) attacks the electrophilic carbon of the ethoxymethylene group of DEEM, leading to the elimination of ethanol (B145695) and the formation of an intermediate, diethyl 2-((2,3,4-trifluorophenyl)amino)methylenemalonate. lookchem.comablelab.eu

The subsequent step involves a thermally induced intramolecular cyclization. High temperatures, often achieved by using a high-boiling point solvent like diphenyl ether, facilitate the closure of the ring to form the quinoline core. lookchem.com This reaction yields an ethyl 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate. The final stages of the synthesis typically involve saponification (hydrolysis) of the ester group to a carboxylic acid, followed by other modifications to produce the final active pharmaceutical ingredient, such as the antibiotic lomefloxacin (B1199960). google.com

The general scheme for this synthesis is presented below:

Reaction Scheme: Gould-Jacobs Synthesis of a Fluoroquinolone Precursor

Step 1: Condensation

This compound + Diethyl ethoxymethylenemalonate → Diethyl 2-((2,3,4-trifluorophenyl)amino)methylenemalonate + Ethanol

Step 2: Thermal Cyclization

Diethyl 2-((2,3,4-trifluorophenyl)amino)methylenemalonate → Ethyl 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate + Ethanol

This strategic use of this compound allows for the precise installation of a trifluorinated benzene (B151609) ring onto a quinolone framework, a structural feature common to many potent antibacterial agents. nih.gov

Influence of Fluorine Substitution Pattern on Molecular Reactivity and Regioselectivity

The specific arrangement of the three fluorine atoms on the aniline ring profoundly influences the molecule's reactivity and the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution. wikipedia.org The outcome of such reactions is determined by the interplay between the directing effects of the amino group (-NH₂) and the three fluorine atoms. libretexts.org

The amino group is a powerful activating group and is ortho-, para-directing. It increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more susceptible to attack by electrophiles. wikipedia.org Conversely, fluorine atoms are deactivating groups due to their strong inductive electron-withdrawing effect (-I). However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect). libretexts.org

In this compound, the available positions for substitution are C-5 and C-6. The directing effects on these positions can be summarized as follows:

| Position | Influence of -NH₂ Group (at C-1) | Influence of Fluorine Atoms | Net Effect Prediction |

| C-5 | Para-directing (strongly activating) | Meta to C-4 (F), C-3 (F); Para to C-2 (F) | Highly favored site for electrophilic attack. |

| C-6 | Ortho-directing (strongly activating) | Ortho to C-2 (F); Meta to C-3 (F) | Less favored due to potential steric hindrance from the adjacent C-2 fluorine and the amino group. |

The C-5 position is electronically enriched by the powerful para-directing effect of the amino group. The fluorine atoms exert a mixed influence, but the activating effect of the amine at the para position is generally dominant. Therefore, electrophilic substitution on the this compound ring is predicted to occur predominantly at the C-5 position. This regioselectivity is crucial in synthetic design, ensuring that incoming functional groups are added to the desired location on the molecular scaffold.

Electronic Effects of Fluorine Atoms and their Impact on Compound Behavior

The three fluorine atoms in this compound exert significant electronic effects that modify the properties of the molecule compared to unsubstituted aniline. These effects are primarily a combination of a strong inductive effect (-I) and a weaker mesomeric or resonance effect (+M). mdpi.com

Mesomeric Effect (+M): The lone pairs on the fluorine atoms can be delocalized into the pi-system of the ring. This effect donates electron density to the ring, primarily at the ortho and para positions relative to each fluorine. However, for fluorine, the inductive effect is significantly stronger than the mesomeric effect.

A primary consequence of these electronic effects is a marked decrease in the basicity of the amino group. The strong electron-withdrawing nature of the three fluorine atoms reduces the electron density on the nitrogen atom, making its lone pair less available to accept a proton. This is reflected in the acid dissociation constant (pKa) of the conjugate acid (ArNH₃⁺). A lower pKa value indicates a weaker base.

The table below compares the pKa of aniline with its mono-fluorinated isomers, illustrating the impact of fluorine substitution.

| Compound | pKa of Conjugate Acid |

|---|---|

| Aniline | 4.60 |

| 2-Fluoroaniline | 3.20 nih.gov |

| 4-Fluoroaniline (B128567) | 4.65 nih.gov |

Stereochemical Considerations in this compound Derived Scaffolds

A key area where this is observed is in amide derivatives formed by acylating the amino group of this compound. The resulting N-aryl amide linkage (C-N-C=O) exhibits restricted rotation around the C-N bond due to the partial double-bond character arising from resonance. This restricted rotation can lead to the existence of distinct planar conformers, typically designated as E and Z rotamers. The relative stability and population of these rotamers can be influenced by steric interactions between the trifluorophenyl ring, the carbonyl oxygen, and the rest of the acyl group.

Furthermore, the three-dimensional structure of derivatives has been characterized using X-ray crystallography. For example, in the structure of N-(2,3,4-trifluorophenyl)morpholine-4-carboxamide, a urea (B33335) derivative, the central urea unit is essentially planar. nih.gov However, there is a significant twist between this plane and the trifluorophenyl ring, indicated by a dihedral angle of 57.33°. nih.gov This non-planar arrangement is a result of minimizing steric strain. The study also confirmed that the morpholine (B109124) ring within this derivative adopts a stable chair conformation. nih.gov Such specific conformational and stereochemical features are fundamental to how these molecules pack in a crystal lattice and interact with biological targets.

Advanced Applications of 2,3,4 Trifluoroaniline in Diverse Research Fields

Pharmaceutical and Medicinal Chemistry Research

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.com 2,3,4-Trifluoroaniline has emerged as a key intermediate in this context, enabling the development of more potent and bioavailable therapeutic agents. nbinno.com

This compound is a pivotal precursor in the synthesis of several broad-spectrum fluoroquinolone antibiotics. These drugs are essential in treating a wide range of bacterial infections. The trifluoroaniline core is integral to the formation of the quinolone ring system, which is fundamental to the antibacterial activity of these compounds. Patents and research articles describe its use in the synthesis of key fluoroquinolones such as Lomefloxacin (B1199960), Norfloxacin (B1679917), Levofloxacin, and Ofloxacin (B1677185). google.comgoogle.com The general synthetic approach involves the reaction of this compound with a malonic acid derivative, followed by cyclization and subsequent modifications to introduce the desired side chains. For instance, a greener synthesis for Lomefloxacin hydrochloride has been developed starting from this compound, which simplifies procedures and reduces the use of volatile organic solvents.

Table 1: Fluoroquinolone Antibiotics Synthesized from this compound

| Antibiotic | Therapeutic Use | Role of this compound |

|---|---|---|

| Lomefloxacin | Treatment of bacterial infections, including bronchitis and urinary tract infections. | Serves as the starting material for constructing the core quinolone structure. google.comgoogle.com |

| Norfloxacin | Treatment of urinary tract infections and prostatitis. | A key intermediate in the synthetic pathway leading to the norfloxacin molecule. google.comgoogle.com |

| Levofloxacin | Treatment of a variety of bacterial infections, including respiratory and skin infections. | Utilized in the synthesis of the chiral quinolone core of this widely used antibiotic. google.comgoogle.com |

| Ofloxacin | Treatment of numerous bacterial infections, including pneumonia and cellulitis. | Acts as a fundamental building block for the synthesis of the ofloxacin scaffold. google.comgoogle.com |

The structural framework of fluorinated anilines is being explored for the development of novel antiviral therapies. In the search for treatments for coronaviruses, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for their activity against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). While the lead compound in this study utilized the closely related 3-chloro-4-fluoroaniline, this research highlights the potential of substituted fluoroanilines as key pharmacophores in the design of MERS-CoV inhibitors. scbt.com The anilino moiety is crucial for the molecule's interaction with the viral target, and the specific halogen substitution pattern on the phenyl ring significantly influences the inhibitory activity. scbt.com This line of research underscores the importance of fluoroaniline (B8554772) scaffolds in developing urgently needed antiviral agents.

Beyond its role in antibiotics and antivirals, this compound serves as a precursor for a wider range of bioactive compounds that target specific biological pathways. chemimpex.com For example, the 4-anilinoquinazoline (B1210976) scaffold, which can be derived from fluoroanilines, is a well-known pharmacophore in the development of kinase inhibitors. nih.govmdpi.com Kinase inhibitors are a major class of drugs, particularly in oncology, that function by blocking the action of protein kinases. The fluorinated aniline (B41778) portion of these molecules can form critical interactions within the ATP-binding site of the target kinase, influencing the inhibitor's potency and selectivity. mdpi.com The ability to introduce a trifluorinated phenyl ring allows for the fine-tuning of electronic and steric properties, which is essential for developing selective inhibitors and valuable biochemical probes to study enzyme function and cellular signaling pathways.

The strategic incorporation of fluorine atoms into a drug candidate can profoundly impact its therapeutic profile. The use of building blocks like this compound is a cornerstone of this strategy. The presence of fluorine can:

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability. nbinno.com

Improve Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing the drug's potency.

Modulate Lipophilicity: The introduction of fluorine can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which affects its absorption, distribution, metabolism, and excretion (ADME) properties. This allows for the optimization of a drug's ability to cross cell membranes and reach its target. nbinno.com

The precise arrangement of the three fluorine atoms in this compound offers a distinct electronic and steric profile that medicinal chemists can leverage to optimize lead compounds and develop new chemical entities with improved therapeutic characteristics. nbinno.com

The nitrogen atom of the aniline group in this compound can be chemically modified, most commonly through N-alkylation, to create more complex and valuable pharmaceutical intermediates. These reactions attach an alkyl group to the nitrogen, expanding the molecular diversity accessible from this starting material. For instance, the synthesis of N-aryl glycines, which are important intermediates for various pharmaceuticals, can be achieved from substituted anilines. rsc.orggoogleapis.com Modern catalytic methods, such as the ruthenium-catalyzed N-alkylation using the "borrowing hydrogen" strategy, have been shown to be effective for fluoro-substituted anilines, providing efficient and atom-economical routes to these N-alkylated products. rsc.org These N-alkylated trifluoroaniline derivatives serve as versatile building blocks for constructing a wide array of drug candidates.

Agrochemical Research and Development

The utility of this compound and its immediate precursors extends into the field of agrochemical research, where it is used to develop new agents for crop protection. chemimpex.com Fluorinated compounds play a significant role in modern agrochemicals, often enhancing the efficacy and stability of herbicides, insecticides, and fungicides.

Research has shown that derivatives of this compound exhibit potent fungicidal properties. Specifically, patents describe the synthesis of N-acyl-N-(2,3,4-trifluorophenyl) propionic acid ester compounds derived from the aniline's precursor, 2,3,4-trifluoronitrobenzene. google.comgoogle.com These compounds have demonstrated significant efficacy, with prevention effects exceeding 70% against agricultural pathogens such as wheat hypochnus and melon gray mold. google.comgoogle.com This highlights the role of the 2,3,4-trifluorophenyl moiety as a key toxophore in the development of new fungicidal agents to protect important food crops.

Formulation of Herbicides and Pesticides

This compound is a versatile precursor in the synthesis of modern agrochemicals, including a range of herbicides, insecticides, and fungicides. chemimpex.comchemicalbull.com The incorporation of the trifluorinated aniline moiety is a key strategy for enhancing the efficacy and selectivity of active ingredients designed for crop protection. chemimpex.com The fluorine atoms can increase the metabolic stability of the pesticide, leading to a longer duration of action, and can improve its ability to bind to target sites in pests or weeds.

While many specific formulations are proprietary, the utility of fluorinated anilines is well-established in the agrochemical industry. For instance, the broader class of dinitroaniline herbicides, which includes widely used products like Trifluralin, relies on a substituted aniline structure to exert its effect. wikipedia.org These herbicides function by inhibiting root growth in susceptible plants, and the specific substitutions on the aniline ring are crucial for their selective activity. wikipedia.org this compound provides a foundational structure for the development of new active ingredients with potentially improved environmental profiles and effectiveness. chemimpex.com

Synthesis of Crop Protection Agents (e.g., N-Acyl Group-N-(2,3,4-Trifluoro-Benzene Amido) Propionic Acid Esters)

Specific derivatives of this compound have been synthesized to create targeted crop protection agents with high efficacy. A notable example is the synthesis of N-Acyl Group-N-(2,3,4-Trifluoro-Benzene Amido) Propionic Acid Esters. google.comgoogle.com These complex molecules are synthesized using this compound or its immediate derivatives as a core component. google.comgoogle.com

Research findings have demonstrated the significant fungicidal activity of these compounds. In targeted studies, these propionic acid ester derivatives achieved a prevention effect of over 70% against significant agricultural pathogens, including wheat hypochnus and melon gray mold. google.comgoogle.com This level of performance highlights the importance of the 2,3,4-trifluorophenyl group in conferring potent biological activity to the final molecule.

| Compound Class | Target Pathogens | Reported Efficacy | Reference |

|---|---|---|---|

| N-Acyl Group-N-(2,3,4-Trifluoro-Benzene Amido) Propionic Acid Esters | Wheat hypochnus, Melon gray mold | >70% Prevention Effect | google.comgoogle.com |

Materials Science and Advanced Functional Materials

The distinct chemical properties of this compound make it an important raw material in the field of materials science for the development of advanced functional materials. chemimpex.com

Synthesis of Liquid Crystal Compounds (e.g., 2,3,4-Trifluoro Diphenylacetylene (B1204595) Liquid Crystals)

This compound is a fundamental starting material for the synthesis of certain high-performance liquid crystal compounds, particularly 2,3,4-Trifluoro Diphenylacetylene (also known as trifluorotolane) derivatives. google.comgoogle.com These materials are valued in display technologies for their specific optical and electronic properties.

The synthesis pathway involves a multi-step process where this compound is first converted into a more reactive intermediate. lightpublishing.cn A common route is detailed below:

Sandmeyer Reaction: this compound is converted into 2,3,4-trifluoroiodobenzene (B1306103). lightpublishing.cn

Intermediate Formation: The resulting 2,3,4-trifluoroiodobenzene is reacted with 2-methyl-3-butyn-2-ol (B105114) to form 4-(2,3,4-Trifluorophenyl)-2-methylbut-3-yn-2-ol. lightpublishing.cn

Acetylene Formation: This intermediate is then treated with potassium hydroxide (B78521) to yield 2,3,4-trifluorophenylacetylene. lightpublishing.cn

Sonogashira Coupling: Finally, the 2,3,4-trifluorophenylacetylene is coupled with various derivatives of iodobenzene (B50100) using a Sonogashira reaction to produce the target 2,3,4-Trifluoro Diphenylacetylene liquid crystals. lightpublishing.cn

Liquid crystals synthesized through this method have been shown to possess large optical anisotropy (Δn) and exhibit a wide nematic phase temperature range, which are critical parameters for their application in electro-optical devices. lightpublishing.cn

| Step | Reaction Type | Reactant | Product | Reference |

|---|---|---|---|---|

| 1 | Sandmeyer Reaction | This compound | 2,3,4-Trifluoroiodobenzene | lightpublishing.cn |

| 2 | Coupling | 2,3,4-Trifluoroiodobenzene | 2,3,4-Trifluorophenylacetylene intermediate | lightpublishing.cn |

| 3 | Sonogashira Reaction | 2,3,4-Trifluorophenylacetylene | 2,3,4-Trifluoro Diphenylacetylene Liquid Crystal | lightpublishing.cn |

Development of High-Performance Polymers and Coatings

In the realm of polymer science, this compound is employed in the development of advanced polymers and coatings. chemimpex.com The introduction of its fluorinated structure into a polymer backbone can significantly enhance the material's properties. These improvements include greater thermal stability, increased chemical inertness, and improved resistance to environmental factors such as UV radiation and moisture. chemimpex.com These characteristics are highly sought after for applications requiring high-performance materials, such as in the aerospace, automotive, and construction industries.

Application in Organic Semiconductors and Photoresist Materials

This compound is utilized in the production of components for the electronics industry. chemimpex.com Its electronic properties and ability to be incorporated into larger, stable molecules make it a candidate for research and development in advanced electronic materials. This includes potential applications in organic semiconductors, where precise control over electronic characteristics is essential, and in photoresist materials used in the fabrication of integrated circuits.

Contribution to Electronic Chemical Formulations and OLEDs Research (e.g., Perovskite Films)

While direct applications of this compound in commercial OLEDs are not widely documented, related fluorinated anilines are subjects of intensive research for stabilizing perovskite films, a key component in next-generation solar cells and light-emitting diodes (LEDs). ossila.comresearchgate.net The functional groups of these molecules play a crucial role in improving the performance and longevity of perovskite devices.

The mechanism involves the passivation of defects on the surface of the perovskite crystal. The amino group (-NH2) of the aniline derivative can act as a Lewis base, forming a coordinate bond with uncoordinated lead ions (Pb2+), which are common defect sites. researchgate.net This interaction reduces non-radiative recombination of charge carriers, thereby boosting the device's efficiency. researchgate.net Concurrently, the fluorine atoms can form hydrogen bonds, which help to restrain the movement of ions within the perovskite lattice and prevent decomposition from environmental factors like humidity. researchgate.net

For example, research on 2-Fluoro-4-iodoaniline has shown it can significantly reduce defect density and enhance the power conversion efficiency and stability of perovskite solar cells. researchgate.net Similarly, 3,4,5-Trifluoroaniline has been used to synthesize quasi-2D perovskite films that exhibit high luminance, making them suitable for light-emitting applications. ossila.com These findings strongly suggest that the chemical functionalities present in this compound are highly relevant and beneficial for advancing OLED and perovskite technologies.

Functionalization of Carbon Nanotubes for Optoelectronic Applications

A comprehensive review of available scientific literature and research databases does not yield specific studies or detailed findings on the application of this compound for the functionalization of carbon nanotubes with the explicit aim of developing optoelectronic applications. While the functionalization of carbon nanotubes with various aniline derivatives is a known strategy to modify their electronic and optical properties, specific research detailing the use of this compound for this purpose is not prominently documented. The unique substitution pattern of fluorine atoms in this compound could theoretically influence the electronic coupling and charge transfer characteristics between the molecule and the carbon nanotube surface, which are critical parameters for optoelectronic devices. However, without dedicated research and published data, any discussion on its specific impact remains speculative. Further experimental investigation is required to elucidate the potential of this compound in this advanced materials science application.

Role as a Versatile Research Reagent in Fine Chemical Synthesis

This compound serves as a crucial and versatile building block in the synthesis of a wide array of fine chemicals, finding significant applications in the pharmaceutical, agrochemical, and materials science sectors. nbinno.comchemimpex.com Its trifluorinated aromatic structure is a key feature that researchers leverage to introduce fluorine atoms into target molecules, a strategy often employed to enhance metabolic stability, lipophilicity, and binding affinity of biologically active compounds. nbinno.com

In the pharmaceutical industry, this compound is a well-established intermediate in the synthesis of several important fluoroquinolone antibiotics. hsppharma.comgoogle.comgoogle.com These synthetic antibacterial agents are widely used due to their broad spectrum of activity and favorable pharmacokinetic profiles. The incorporation of the 2,3,4-trifluorophenyl moiety is a critical step in the synthesis of drugs such as lomefloxacin, norfloxacin, levofloxacin, and ofloxacin. google.comgoogle.com The presence and specific arrangement of fluorine atoms on the aniline ring can significantly influence the drug's interaction with its biological target, leading to improved efficacy and reduced off-target effects. nbinno.com

The agrochemical field also utilizes this compound and its derivatives in the development of new crop protection agents. chemimpex.comgoogle.com For instance, its intermediate, 2,3,4-trifluoronitrobenzene, is used in the synthesis of N-acyl-N-(2,3,4-trifluoro-phenylamino) propionic acid ester compounds. These compounds have demonstrated significant efficacy in controlling wheat hypochnus and melon gray mold, showing promise as effective fungicides. google.com The introduction of fluorine can enhance the potency and selectivity of these agricultural chemicals. chemimpex.com

Furthermore, in the realm of materials science, this compound is a key precursor for the synthesis of advanced liquid crystal materials. google.com It is used to create various 2,3,4-trifluoro diphenylacetylene liquid crystal compounds. google.com The trifluorinated phenyl group is instrumental in tuning the mesomorphic properties, such as the nematic phase temperature range and optical anisotropy, of the final liquid crystal molecules. lightpublishing.cn

The following table summarizes the key applications of this compound as a research reagent in fine chemical synthesis:

| Field | Application | Examples of Synthesized Compounds | Key Benefits of Using this compound |

|---|---|---|---|

| Pharmaceuticals | Synthesis of Fluoroquinolone Antibiotics | Lomefloxacin, Norfloxacin, Levofloxacin, Ofloxacin. google.comgoogle.com | Introduction of fluorine enhances metabolic stability, lipophilicity, and binding affinity of the final drug molecule. nbinno.com |

| Agrochemicals | Development of Fungicides | N-acyl-N-(2,3,4-trifluoro-phenylamino) propionic acid ester compounds. google.com | Improves the efficacy and selectivity in controlling plant pathogens like wheat hypochnus and melon gray mold. google.com |

| Materials Science | Synthesis of Liquid Crystals | 2,3,4-Trifluoro diphenylacetylene derivatives. google.comlightpublishing.cn | Acts as a fundamental building block for new liquid crystal materials with tailored optical properties. google.com |

Environmental Fate and Biodegradation Studies of 2,3,4 Trifluoroaniline

Environmental Persistence and Potential Contamination

Fluorinated aromatic compounds, including 2,3,4-Trifluoroaniline, are of considerable environmental concern due to their potential for persistence and accumulation. The stability of the carbon-fluorine bond contributes to the recalcitrance of these compounds to degradation. Studies have shown that the time required for microbial cultures to become enriched for the degradation of fluoroanilines increases with the number of fluorine substitutions. For instance, a mixed bacterial culture required 165 days of enrichment to degrade this compound, compared to 51 days for 2,4-Difluoroaniline and 26 days for 4-Fluoroaniline (B128567). This suggests that this compound is more persistent in the environment than its less fluorinated counterparts. nih.gov

The presence of such persistent compounds in the environment raises concerns about potential contamination of soil and water resources. Once acclimated, however, microbial systems can achieve high removal efficiencies. For example, sequencing batch reactors have demonstrated over 95% degradation of this compound at concentrations of 300.00 mg/L after an extended acclimation period of 246–323 days. researchgate.net This indicates that while the initial breakdown is slow, bioremediation is a potential strategy for contaminated sites.

Aerobic Biodegradation Pathways of this compound

Under aerobic conditions, microbial communities can completely degrade this compound. nih.gov The degradation process involves the enzymatic breakdown of the aromatic ring, a critical step in the mineralization of this compound.

The rate of aerobic biodegradation of fluoroanilines is inversely related to the degree of fluorine substitution. A study comparing the maximum specific degradation rates of three fluoroanilines found that this compound had the slowest rate. nih.gov

| Compound | Maximum Specific Degradation Rate (mg FA / (g VSS * h)) |

| 4-Fluoroaniline (4-FA) | 22.48 ± 0.55 |

| 2,4-Difluoroaniline (2,4-DFA) | 15.27 ± 2.04 |

| This compound (2,3,4-TFA) | 8.84 ± 0.93 |

This table is based on data from a study on the aerobic degradation of three fluoroanilines. nih.gov

Despite the slower degradation rate, mixed bacterial cultures have been shown to completely degrade this compound at initial concentrations between 100-200 mg L-1. nih.gov

The number and position of fluorine atoms on the aniline (B41778) ring significantly influence the biodegradability of the compound. Increased fluorine substitution leads to a longer enrichment time required for microbial cultures to effectively degrade the compound. nih.gov This is evident in the progressively longer enrichment periods needed for 4-Fluoroaniline (26 days), 2,4-Difluoroaniline (51 days), and this compound (165 days). nih.gov

Furthermore, the degree of fluorine substitution also affects the diversity of the microbial community involved in the degradation process. The Shannon-Wiener index, a measure of species diversity, was found to decrease in enriched cultures as the number of fluorine substitutions increased, indicating that a more specialized microbial community is required to break down more complexly fluorinated anilines. nih.gov

Enzyme assays suggest that the degradation of fluoroanilines, including this compound, proceeds through meta-cleavage pathways. nih.gov In these pathways, catechol 2,3-dioxygenase is a key enzyme that cleaves the aromatic ring between two adjacent hydroxylated carbons. zju.edu.cnnih.gov This enzymatic activity is indicative of a specific catabolic route for the breakdown of the aromatic structure of these compounds. The expression of these meta-cleavage pathways appears to be an adaptive response of the microbial community to the presence of fluoroanilines. nih.gov

Microbial Community Dynamics in this compound Degradation Systems

The successful degradation of this compound is dependent on the development of a specialized and adapted microbial community. High-throughput sequencing has revealed the complex dynamics of these communities and the key bacterial phyla involved.

Analysis of the microbial communities enriched for the degradation of fluoroanilines has identified several key bacterial phyla. Denaturing gradient gel electrophoresis analysis revealed that these communities are principally composed of Beta-Proteobacteria, Oscillatoriophycideae, delta-Proteobacteria, alpha-Proteobacteria, Thermales, Xanthomonadales, Deinococci, Flavobacteriia, and Actinobacteridae. nih.gov

After acclimation to this compound, the composition of the dominant phyla can vary depending on the original source of the inoculum. For instance, in one study, sludge from a pharmaceutical wastewater treatment plant was dominated by Deinococcus-Thermus and Bacteroidetes, while sludge from industrial and fluorinated hydrocarbon wastewater treatment plants showed a predominance of Acidobacteria and Chloroflexi. researchgate.net This highlights the influence of the initial microbial consortium on the development of an effective degradation system.

Influence of Fluorine Substitution on Microbial Diversity and Acclimation

The number and position of fluorine atoms on the aniline ring significantly influence the aerobic biodegradability and the microbial communities involved in the degradation process. Studies comparing mono-, di-, and trifluorinated anilines reveal a clear trend: as the degree of fluorine substitution increases, the compound becomes more resistant to microbial degradation, requiring longer acclimation periods and resulting in lower degradation rates. nih.gov

Research has demonstrated that the enrichment time for mixed bacterial cultures to degrade 4-Fluoroaniline (4-FA), 2,4-Difluoroaniline (2,4-DFA), and this compound (2,3,4-TFA) was 26, 51, and 165 days, respectively. nih.gov This extended acclimation period for 2,3,4-TFA highlights the increased recalcitrance conferred by the additional fluorine atoms. nih.gov

Similarly, the maximum specific degradation rates were observed to decrease with increased fluorine substitution. For instance, the rate for 4-FA was 22.48 ± 0.55 mg FA/(g VSS·h), which was significantly higher than that for 2,4-DFA at 15.27 ± 2.04 mg FA/(g VSS·h), and 2,3,4-TFA at 8.84 ± 0.93 mg FA/(g VSS·h). nih.gov Despite these differences, once acclimated, the mixed bacterial cultures could completely degrade all three compounds at initial concentrations of 100-200 mg/L. nih.gov

Effect of Fluorine Substitution on Biodegradation

| Compound | Enrichment Time (days) | Maximum Specific Degradation Rate (mg FA/(g VSS·h)) |

|---|---|---|

| 4-Fluoroaniline (4-FA) | 26 | 22.48 ± 0.55 |

| 2,4-Difluoroaniline (2,4-DFA) | 51 | 15.27 ± 2.04 |

| This compound (2,3,4-TFA) | 165 | 8.84 ± 0.93 |

Evaluation of Inoculum Sources for Enhanced Treatment and Defluorination

The selection of an appropriate inoculum source is critical for shortening the start-up time and enhancing the stability and efficiency of bioreactors treating this compound. The origin of the microbial community significantly impacts the acclimation period, degradation efficiency, defluorination rates, and resistance to shock loading. fao.org

In a comparative study, three different activated sludge sources were evaluated for their ability to treat 2,3,4-TFA in sequencing batch reactors (SBRs):

FHS: Sludge from a treatment plant for fluorinated hydrocarbon wastewater.

PMS: Sludge from a treatment plant treating pharmaceutical wastewater and municipal sewage.

CIS: Sludge from a treatment plant for comprehensive wastewater in an industrial park. fao.orgresearchgate.net

After a lengthy acclimation period of 246–323 days, all three SBRs were able to effectively remove 300.00 mg/L of 2,3,4-TFA with over 95.00% degradation efficiency. researchgate.net However, significant differences were observed in their performance metrics. fao.org